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4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Cat. No.: B081018
CAS No.: 13162-24-8
M. Wt: 188.57 g/mol
InChI Key: GZVHDXMPPJYNJK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of chemical and biological sciences. nih.govresearchgate.net Its six-membered ring, containing two nitrogen atoms at positions 1 and 3, forms the core structure of several fundamentally important biological molecules. nih.gov Notably, the pyrimidine scaffold is central to the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, RNA and DNA. nih.govresearchgate.net This inherent biological role makes the pyrimidine motif a "privileged structure" in medicinal chemistry. nih.gov

The significance of pyrimidines extends beyond genetic material. The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). researchgate.net Furthermore, a vast array of synthetic pyrimidine derivatives have been developed, exhibiting a wide spectrum of pharmacological activities. nih.govijpsr.com These compounds are integral to the development of therapeutic agents, with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular drugs. nih.govnih.gov The versatility of the pyrimidine ring allows for diverse substitutions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules, making it a subject of continuous research and development in the pharmaceutical and agrochemical industries. nih.govnih.gov

Overview of Nitropyrimidine Derivatives in Advanced Organic Synthesis

Within the broad class of pyrimidine derivatives, nitropyrimidines hold a special place in advanced organic synthesis. The introduction of a nitro group (—NO₂) onto the pyrimidine ring significantly influences its chemical reactivity. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). chemrxiv.orgresearchgate.net

This activation is particularly useful when halogen atoms are also present on the ring, as they become excellent leaving groups. clockss.org Chemists exploit this property to synthesize a wide variety of polysubstituted pyrimidines by reacting chloronitropyrimidines with various nucleophiles such as amines, alkoxides, and thiolates. chemrxiv.orgresearchgate.net These reactions are often highly efficient and regioselective, providing a reliable pathway to complex molecular architectures. researchgate.net Consequently, nitropyrimidine derivatives, like their analogous nitropyridines, serve as versatile and readily available precursors for a wide range of more complex heterocyclic systems, which are in turn investigated for diverse biological activities. nih.govnih.gov The synthesis of novel 5-nitropyrimidines is an area of ongoing interest, as these compounds are key intermediates for creating libraries of potential drug candidates. researchgate.netacs.org

Structural Context and Research Rationale for 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

This compound is a polysubstituted pyrimidine that embodies the synthetic utility discussed previously. Its structure is characterized by a central pyrimidine ring with four distinct substituents:

A chloro group at position 4.

A nitro group at position 5.

A methyl group at position 6.

An amino group at position 2.

The research rationale for this specific compound is primarily based on its potential as a versatile chemical intermediate. The chlorine atom at the 4-position is activated by the adjacent electron-withdrawing nitro group at the 5-position, making it susceptible to nucleophilic displacement. This allows for the strategic introduction of a wide range of functional groups at this position, serving as a key step in the synthesis of more complex molecules.

Compounds like 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) are used as starting materials to create unsymmetrical 4,6-diamino derivatives, which are precursors to fused pyrimidine systems with potential biological activity. clockss.org The presence of the amino and methyl groups on the ring of this compound further modifies its electronic properties and steric environment, influencing its reactivity and the properties of its downstream derivatives. Therefore, this compound is not typically an end-product itself but rather a valuable building block in the multi-step synthesis of novel compounds for medicinal chemistry and materials science research.

Chemical Compound Data

PropertyValue
Compound Name This compound
Molecular Formula C₅H₅ClN₄O₂
Molecular Weight 188.57 g/mol
CAS Number 13162-24-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN4O2 B081018 4-Chloro-6-methyl-5-nitropyrimidin-2-amine CAS No. 13162-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVHDXMPPJYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291156
Record name 4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13162-24-8
Record name 13162-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73543
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 Chloro 6 Methyl 5 Nitropyrimidin 2 Amine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-Chloro-6-methyl-5-nitropyrimidin-2-amine is electron-deficient due to the presence of two ring nitrogen atoms and the strongly electron-withdrawing nitro group. This electronic characteristic makes the carbon atom attached to the chlorine atom highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Amination Reactions and Derivatives

The chlorine atom at the C4 position can be readily displaced by various primary and secondary amines to yield a wide array of N-substituted derivatives. These amination reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride that is formed.

For instance, the reaction with different amines can lead to the formation of various 4-amino-6-methyl-5-nitropyrimidin-2-amine derivatives. The nature of the amine nucleophile, whether it is aliphatic, cyclic, aromatic, or benzylic, influences the properties of the resulting product. mdpi.comresearchgate.net The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired aminated products. nih.govgoogle.com

Substitution with Alkoxides and Hydroxy Groups

Alkoxides, such as methoxide (B1231860) and ethoxide, are potent nucleophiles that can displace the chlorine atom to form the corresponding 4-alkoxy-6-methyl-5-nitropyrimidin-2-amines. These reactions are generally carried out in the corresponding alcohol as the solvent. Similarly, reaction with hydroxide (B78521) ions, typically from a strong base like sodium hydroxide in an aqueous medium, leads to the formation of the 4-hydroxy derivative, 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one.

The reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-amino-pyrimidine with an organic base in methanol (B129727) is a known method for synthesizing Moxonidine, which involves the substitution of a chlorine atom with a methoxy (B1213986) group. google.com

Thiol-based Nucleophilic Substitutions

Thiolates, the sulfur analogs of alkoxides, are also effective nucleophiles for the substitution of the chloro group. Reaction with thiols in the presence of a base, or directly with thiolates, yields 4-(alkylthio)- or 4-(arylthio)-6-methyl-5-nitropyrimidin-2-amines. These sulfur-containing derivatives are valuable intermediates for further synthetic transformations. Research has shown that chloroquinolines can undergo reactions with thiourea (B124793) to form sulfanyl (B85325) derivatives, which can then be S-alkylated. mdpi.com

Mechanistic Studies of SNAr Reactions (e.g., Meisenheimer Complexes, Leaving Group Effects)

The nucleophilic aromatic substitution on the pyrimidine ring proceeds through a stepwise addition-elimination mechanism. nih.gov The initial step involves the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge in this complex is delocalized over the pyrimidine ring and the nitro group, which stabilizes the intermediate. nih.govyoutube.com

In the subsequent step, the leaving group, the chloride ion, is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. The rate of the reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the leaving group. While chlorine is a good leaving group, the relative reactivity can be influenced by the presence of other substituents on the ring. chemrxiv.org Some studies suggest that for certain SNAr reactions, the mechanism may be concerted, where the Meisenheimer complex represents a transition state rather than a distinct intermediate. researchgate.netchemrxiv.org

Transformations of the Nitro Group

The nitro group at the C5 position is a key functional group that can be chemically modified, most commonly through reduction.

Reduction to Amino Groups

The nitro group can be reduced to an amino group to form 4-chloro-6-methylpyrimidine-2,5-diamine. This transformation is a crucial step in the synthesis of various biologically active compounds, including purine (B94841) analogs. A variety of reducing agents can be employed for this purpose.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The choice of the reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the pyrimidine ring or the cleavage of other functional groups.

Other Nitro Group Derivatizations

While the reduction of the nitro group to an amino group is a common transformation for 5-nitropyrimidines, other derivatizations are less frequently documented in the literature. A notable and unconventional reaction involves the direct substitution of the nitro group itself. In studies on related pyrimidine systems, an unusual aromatic substitution of a nitro group by a chloride ion has been observed. This reaction occurred when attempting to synthesize 2-amino-4,6-dichloro-5-nitropyrimidine from 2-amino-4-hydroxy-5-nitropyrimidin-6-one, resulting in the formation of 2-amino-4,5,6-trichloropyrimidine. This type of displacement highlights the unique reactivity of the highly electron-deficient pyrimidine ring, where the nitro group, typically a poor leaving group in aromatic systems, can be displaced under certain conditions.

Reactions Involving the Chloro and Methyl Groups

The reactivity of this compound is dominated by the chemistry of its substituents. The pyrimidine ring is rendered significantly electron-deficient by the cumulative electron-withdrawing effects of the two ring nitrogens and the powerful nitro group at the C5 position. This electronic environment strongly activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgresearchgate.net Consequently, the C4-chloro group is the primary site of reactivity and serves as a versatile handle for introducing a wide array of substituents. mdpi.com In contrast, the methyl group at the C6 position is generally unreactive under typical nucleophilic or electrophilic conditions and its functionalization is not commonly reported.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The activated C4-chloro group on the pyrimidine ring is a suitable electrophile for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or vinyl boronic acids with organic halides. For chloropyrimidines, the Suzuki coupling is an effective method for introducing aryl and heteroaryl substituents. mdpi.com Studies on 2,4-dichloropyrimidines have demonstrated that the reaction exhibits high regioselectivity, with preferential substitution occurring at the C4 position. mdpi.com This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.com This established regioselectivity suggests that this compound would readily undergo Suzuki coupling at the C4 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for the alkynylation of halogenated pyrimidines and other N-heterocycles. libretexts.org The reaction proceeds under mild conditions, often at room temperature with an amine base, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org Given the reactivity of the C4-Cl bond, it is an expected substrate for Sonogashira coupling to produce 4-alkynyl-6-methyl-5-nitropyrimidin-2-amines.

The table below presents representative conditions for cross-coupling reactions on related chloropyrimidine substrates.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeReference
Suzuki Coupling2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4, Na2CO3DME/H2O, 80 °C, Microwave2-Chloro-4-phenylpyrimidine mdpi.com
Suzuki Coupling3-Iodo-2-pyroneOctenylboronic acidPd(PPh3)4, K2CO3Toluene/EtOH/H2O, Reflux3-Octenyl-2-pyrone nih.gov
Sonogashira CouplingAryl/Vinyl HalideTerminal AlkynePd(0) catalyst, Cu(I) co-catalystAmine base, Room TempAryl/Vinyl Alkyne wikipedia.orglibretexts.org
Sonogashira Coupling5-Iodopyrimidine nucleotidesPropargylaminePd(PPh3)4, CuI, TEADMF, Room Temp5-(3-aminopropargyl)-pyrimidine nih.gov

Grignard Reactions and Organometallic Coupling

Direct reaction with Grignard reagents (R-MgX) is generally not compatible with the this compound structure. Grignard reagents are highly basic and can be consumed by the acidic protons of the C2-amino group. Furthermore, they can react with the electrophilic nitro group.

However, alternative organometallic coupling methods that operate under milder, non-basic conditions have been developed. An example is the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with functionalized aryl halides. This process utilizes a sacrificial iron anode in conjunction with a nickel(II) catalyst to form C-C bonds in moderate to high yields. This electrochemical approach demonstrates high functional group tolerance, providing an efficient route to 4-arylpyrimidines.

Methyl Group Functionalization

The methyl group at the C6 position of this compound is generally considered to be chemically inert compared to the highly activated chloro group at the C4 position. Research literature does not provide significant examples of the direct functionalization of this methyl group. Its C-H bonds are not sufficiently acidic for easy deprotonation, and the group is not activated towards oxidation or substitution under standard laboratory conditions. Synthetic strategies involving this scaffold almost exclusively focus on modifications via the C4-chloro substituent.

Electrophilic Aromatic Substitution on Pyrimidine Ring

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly resistant to attack by electrophiles. researchgate.net This π-deficient character is a general feature of azine heterocycles. researchgate.net

In the specific case of this compound, the ring is further and powerfully deactivated by the strong electron-withdrawing inductive and resonance effects of the C5-nitro group and the inductive effect of the C4-chloro group. Attempts to perform electrophilic substitutions, such as nitration, on similarly deactivated pyrimidine rings have been shown to be unsuccessful. researchgate.net Therefore, electrophilic aromatic substitution is not a viable reaction pathway for introducing additional substituents onto the pyrimidine ring of this compound.

Regioselectivity and Activating/Deactivating Effects

The feasibility and regioselectivity of electrophilic aromatic substitution are dictated by the electronic properties of the substituents attached to the aromatic ring. studysmarter.co.uklibretexts.org Substituents can be classified as activating (electron-donating) or deactivating (electron-withdrawing), which influences the reaction rate and directs the incoming electrophile to specific positions. libretexts.org

The substituents on the this compound ring have the following effects with respect to electrophilic aromatic substitution:

Ring Nitrogens : Strongly deactivating.

-NO₂ (Nitro group) : A very strong deactivating group through both inductive and resonance effects.

-Cl (Chloro group) : Deactivating through its strong inductive effect, which outweighs its weaker resonance donation.

-NH₂ (Amino group) : A strong activating group through resonance.

-CH₃ (Methyl group) : A weak activating group through hyperconjugation and weak inductive effects.

The cumulative impact of these groups is an overwhelming deactivation of the pyrimidine ring towards electrophilic attack. While the amino and methyl groups are activating, their influence is insufficient to overcome the powerful deactivating effects of the two ring nitrogens, the nitro group, and the chloro group. This makes the heterocyclic ring extremely electron-poor and thus unreactive towards common electrophiles used in EAS reactions.

The table below summarizes the directing effects of the individual substituents.

SubstituentElectronic EffectClassificationDirecting Effect
Ring Nitrogens-I, -MStrongly DeactivatingMeta-directing
-NO2-I, -MStrongly DeactivatingMeta-directing
-Cl-I, +MDeactivatingOrtho, Para-directing
-NH2-I, +MStrongly ActivatingOrtho, Para-directing
-CH3+IWeakly ActivatingOrtho, Para-directing

Theoretical and Computational Chemistry Studies on Reaction Pathways and Electronic Structure

Theoretical and computational chemistry studies provide significant insights into the reactivity, reaction mechanisms, and electronic properties of this compound. These investigations employ quantum chemical calculations to model the behavior of the molecule at an atomic level, offering a detailed understanding that complements experimental findings.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reactivity of nitropyrimidine systems. For analogous compounds like 6-alkoxy-4-chloro-5-nitropyrimidines, computational studies have been performed to understand the intricacies of their nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgchemrxiv.org These studies utilize functionals such as M06-2X with basis sets like 6-31G* to optimize the geometries of reactants, intermediates, transition states, and products. chemrxiv.orgchemrxiv.org

Such calculations reveal the electronic distribution within the molecule, highlighting the electrophilic nature of the carbon atoms in the pyrimidine ring, particularly at positions 4 and 6, which are activated by the electron-withdrawing nitro group. chemrxiv.org The presence of the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring susceptible to attack by nucleophiles.

Computational models can predict the relative reactivity of different sites on the pyrimidine ring. For instance, in related chloro- and alkoxy-substituted nitropyrimidines, theoretical studies have successfully explained why one leaving group might be preferentially substituted over another by comparing the activation energy barriers for each reaction pathway. chemrxiv.orgchemrxiv.org These calculations often include solvation effects to provide a more accurate representation of reaction conditions. chemrxiv.org

Reaction Coordinate Analysis and Transition State Theory

Reaction coordinate analysis is a powerful computational tool used to map the energetic profile of a reaction from reactants to products. By following the intrinsic reaction coordinate (IRC), researchers can confirm that a calculated transition state connects the intended reactants and products. chemrxiv.org For SNAr reactions involving nitropyrimidines, this analysis helps to visualize the structural changes occurring during the reaction, such as the approach of the nucleophile, the formation of the new bond, and the departure of the leaving group. chemrxiv.orgchemrxiv.org

Based on the calculated energy barriers (ΔG‡) from the reaction coordinate, rate constants (k) can be estimated using the thermodynamic formulation of Transition State Theory (TST). chemrxiv.org This allows for a quantitative comparison of different potential reaction pathways. For example, in the reaction of a similar 6-alkoxy-4-chloro-5-nitropyrimidine with an amine, TST was used to estimate the rate constants for the substitution of the chloro versus the alkoxy group, providing a theoretical basis for the observed product distribution. chemrxiv.org

Table 1: Example of Calculated Free Energy Barriers and Estimated Rate Constants for a Model SNAr Reaction chemrxiv.org

Transition StateΔG‡ (kcal mol⁻¹)Estimated k (L mol⁻¹ s⁻¹)
TS (Cl substitution) 13.131.48 × 10³
TS (Alkoxy substitution) 17.411.08

This interactive table presents data from a computational study on a related nitropyrimidine system to illustrate the application of Transition State Theory. The data shows a lower energy barrier and a correspondingly higher rate constant for the substitution of the chlorine atom compared to the alkoxy group. chemrxiv.org

Role of Intermediates in Reaction Mechanisms

A key aspect of the SNAr mechanism is the potential involvement of a stable intermediate known as a Meisenheimer complex. This is a sigma-complex formed by the addition of the nucleophile to the aromatic ring, resulting in a temporary loss of aromaticity. Computational studies on related 4-chloro-5-nitropyrimidines have explored the role of these intermediates in detail. chemrxiv.orgchemrxiv.org

Theoretical calculations can determine whether the Meisenheimer complex exists as a true, stable intermediate (a minimum on the potential energy surface) or if it is merely a transition state in a concerted mechanism. chemrxiv.org For reactions involving 6-alkoxy-4-chloro-5-nitropyrimidines, computational evidence suggests that a Meisenheimer complex can play a crucial role in the reaction mechanism, particularly when an alkoxy group is substituted. chemrxiv.orgchemrxiv.org In contrast, when the leaving group is chlorine, a stable Meisenheimer complex is not always observed, suggesting a more concerted mechanism might be at play. chemrxiv.org

Biological Activity and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine Derivatives

The position and nature of substituents on the pyrimidine (B1678525) ring are critical determinants of biological activity. These factors influence the molecule's ability to interact with specific biological targets, thereby dictating its potency and efficacy.

The biological activity of pyrimidine derivatives is significantly modulated by the various functional groups attached to the core ring structure. The specific substituents can enhance or diminish the compound's therapeutic effects, a principle that forms the basis of rational drug design.

Research has shown that the type of substituent plays a crucial role. For instance, in some series of pyrimidine derivatives, compounds with smaller substituents, such as fluoro-, chloro-, or methyl groups, have demonstrated stronger inhibitory activity compared to those with bulkier groups like bromo- or trifluoromethyl substituents. The presence of a chlorine atom, in particular, can be a critical factor for the biological activity in certain molecular contexts.

The nature of the substituent also dictates the type of biological activity observed. Pyrimidine derivatives can be engineered to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, by carefully selecting the appropriate functional groups. For example, the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry that can influence a compound's metabolic stability and binding affinity.

The following table summarizes the influence of different substituents on the biological potency of pyrimidine derivatives based on reported findings.

Substituent TypeGeneral Effect on PotencyExample of Activity
Halogens (F, Cl) Often enhances inhibitory activity; smaller halogens can be more effective.Anticancer, Anti-inflammatory
Halogens (Br) Can increase potency, but is dependent on position.Antibacterial, Antinociceptive
Alkyl (e.g., Methyl) Smaller alkyl groups can contribute to higher activity.Anticancer, Enzyme Inhibition
Trifluoromethyl (CF3) Can increase metabolic stability and binding affinity, but may be less effective than smaller groups in some cases.Anti-inflammatory, Anticancer
Phenyl Groups Substituted phenyl groups can enhance anti-inflammatory effects.Anti-inflammatory, Kinase Inhibition

This table is a generalized summary based on various studies of pyrimidine derivatives.

The specific location of a substituent on the pyrimidine ring can have as much, if not more, impact on biological activity as the nature of the substituent itself. Isomers with the same chemical formula but different arrangements of atoms can exhibit widely divergent pharmacological profiles.

The arrangement of substituents affects the molecule's shape, polarity, and ability to form key interactions, such as hydrogen bonds, with its target. For example, in the development of kinase inhibitors, the terminal phenyl group substituted with a chlorine atom in the para-position can form crucial hydrophobic bonds within the target's binding pocket.

Position of SubstituentObserved EffectBiological Context
Para-position Generally stronger inhibitory activity compared to meta-position.Biofilm Inhibition
Meta-position Higher potential for antibacterial and antinociceptive properties compared to para-position.Antibacterial & Antinociceptive Activity

This table illustrates positional effects observed in specific studies of substituted pyrimidines.

Mechanisms of Biological Action of Pyrimidine Derivatives

The diverse pharmacological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological molecules and interfere with cellular processes. Their mechanisms of action often involve direct interaction with molecular targets, modulation of signaling pathways, and specific anti-inflammatory actions.

Pyrimidine derivatives exert their effects by binding to and modulating the function of various critical biomolecules, particularly enzymes and receptors. Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive inhibitors for a variety of targets.

A significant number of pyrimidine-based compounds function as kinase inhibitors . Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Pyrimidine derivatives have been developed to target a range of kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR interrupts signaling pathways involved in angiogenesis, which is crucial for tumor growth. nih.gov

Focal Adhesion Kinase (FAK) : FAK is involved in integrin-activated signal transduction, and its inhibition can affect cell proliferation. nih.gov

Aurora Kinases : These are involved in cell division, and their inhibition can lead to anticancer effects.

p38α MAP kinase : Inhibition of this kinase is a mechanism for anti-inflammatory activity. gsconlinepress.com

Another major target for pyrimidine derivatives is DNA gyrase , a bacterial topoisomerase II enzyme. nih.gov By inhibiting this enzyme, these compounds prevent bacterial DNA replication, leading to an antibacterial effect. nih.gov

Furthermore, pyrimidine derivatives have shown inhibitory activity against several metabolic enzymes, including:

Carbonic Anhydrase Isoenzymes (hCA I and II) researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) researchgate.net

Aldose Reductase (AR) researchgate.net

α-Glycosidase researchgate.net

By interacting with molecular targets like kinases and receptors, pyrimidine derivatives can profoundly modulate intracellular signal transduction pathways. These pathways are complex networks that relay signals from the cell surface to the nucleus, governing fundamental processes such as cell growth, differentiation, and survival.

The inhibition of receptor tyrosine kinases like VEGFR and FAK by pyrimidine compounds directly interferes with signaling cascades responsible for cell proliferation and angiogenesis. nih.gov For instance, blocking VEGFR prevents the downstream signaling required for the formation of new blood vessels, thereby starving tumors of essential nutrients. nih.gov

Purinergic receptors, which are activated by extracellular purines and play a key role in signal transduction, are another target for pyrimidine-based molecules. chemrxiv.org By modulating these receptors, pyrimidine derivatives can influence a wide range of physiological processes. The inhibition of enzymes like p38α MAP kinase also disrupts inflammatory signaling pathways. gsconlinepress.com

A well-documented mechanism for the anti-inflammatory action of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

By suppressing the activity of COX-1 and COX-2, pyrimidine-based agents reduce the generation of prostaglandin (B15479496) E2 (PGE2), a primary mechanism shared with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Several studies have focused on developing pyrimidine derivatives that are selective inhibitors of COX-2. dntb.gov.uamdpi.comnih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. nih.gov

In addition to COX inhibition, pyrimidines can exert anti-inflammatory effects by inhibiting other vital inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

Anticancer Mechanisms (e.g., Cell Proliferation Inhibition)

Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating mechanisms that primarily involve the inhibition of cell proliferation and the induction of apoptosis. The pyrimidine scaffold, activated by the electron-withdrawing nitro group, serves as a versatile platform for developing targeted cancer therapies.

One key mechanism involves the inhibition of enzymes crucial for cancer cell survival. For instance, pyrimidine derivatives have been shown to inhibit O6-alkylguanine-DNA alkyltransferase (AGAT), a DNA repair protein. Inhibition of AGAT can potentiate the cytotoxicity of alkylating chemotherapeutic agents, such as nitrosoureas, in cancer cells like HeLa S3. Furthermore, the core structure is utilized in the design of inhibitors for various protein kinases, which are often overexpressed in cancer and play a significant role in cell proliferation and survival. By targeting these kinases, pyrimidine-based compounds can effectively halt the cell cycle and suppress tumor growth.

Studies on structurally related compounds, such as 6-amino-5-cyano-2-thiopyrimidines, have shown that they can induce apoptosis and cause cell cycle arrest in leukemia cell lines. This suggests that derivatives of this compound may share similar mechanisms, interfering with the fundamental processes of cancer cell division and survival. The antiproliferative activity has been observed in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and human colon colorectal cancer (HCT116). nih.gov

Table 1: Anticancer Activity of Related Pyrimidine Derivatives
Derivative ClassMechanism of ActionTargeted Cell LinesReference
5-NitrosopyrimidinesInhibition of O6-alkylguanine-DNA alkyltransferase (AGAT)HeLa S3 nih.gov
2-amino-4-chloro-pyrimidine derivativesCytotoxic ActivityHCT116, MCF-7 nih.gov
4-amino-thieno[2,3-d]pyrimidinesProtein Kinase Inhibition, AntiproliferativeMCF-7, MDA-MB-231

Antibacterial and Antifungal Mechanisms

The 5-nitropyrimidine (B80762) scaffold is a recurring motif in compounds designed for antimicrobial activity. While direct studies on the antibacterial and antifungal mechanisms of this compound are limited, research on analogous structures provides significant insights. The antimicrobial effects of pyrimidine derivatives are generally attributed to their ability to interfere with essential cellular processes in pathogens.

In the context of antifungal activity, related nitrosopyrimidine compounds have demonstrated efficacy against pathogenic yeasts such as Candida albicans, Candida tropicalis, and Cryptococcus neoformans. nih.gov The mechanism is believed to involve the disruption of fungal cell membrane integrity or the inhibition of enzymes vital for fungal survival. Similarly, other substituted pyrimidines have shown activity against molds like Aspergillus niger. researchgate.netnih.gov

The antibacterial potential of pyrimidine derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. unimi.it Compounds have shown inhibitory effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. niscpr.res.inresearchgate.net The mechanism of action for pyrimidine-based antibacterials often involves the inhibition of nucleic acid synthesis, mimicking natural pyrimidine bases to disrupt DNA and RNA replication, or by targeting specific bacterial enzymes like dihydrofolate reductase.

Table 2: Antimicrobial Spectrum of Related Pyrimidine Derivatives
Derivative ClassPathogenActivityReference
NitrosopyrimidinesCandida albicans, Candida tropicalis, Cryptococcus neoformansAntifungal nih.gov
4-amino-5-iodo-2-benzylthiopyrimidinesAspergillus nigerAntifungal researchgate.netnih.gov
4,6-diaryl-2-alkyl thiopyrimidinesS. aureus, B. subtilisAntibacterial niscpr.res.in

Antimalarial Mechanisms

The pyrimidine core is a well-established pharmacophore in the development of antimalarial drugs. Derivatives of this compound are precursors to compounds that exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The primary antimalarial mechanism for many pyrimidine-based compounds is the inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme (PfDHFR). This enzyme is critical for the synthesis of nucleic acids, and its inhibition leads to the cessation of parasite replication. By linking the 2-aminopyrimidine (B69317) unit to other pharmacophores, such as 4-aminoquinoline, researchers have developed hybrid molecules with enhanced activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Another emerging antimalarial strategy involves the dual inhibition of plasmodial kinases, such as PfGSK3 and PfPK6. Substituted pyrimidines have been identified as potent inhibitors of these kinases, which are essential for the parasite's life cycle. This multi-targeted approach may reduce the likelihood of the parasite developing resistance.

Applications in Drug Discovery and Development

Design and Synthesis of Novel Pharmacophores

This compound is a valuable starting material for the design and synthesis of novel pharmacophores. Its reactive chloro and nitro groups allow for facile chemical modification, enabling the creation of diverse molecular libraries for screening against various therapeutic targets.

Medicinal chemists have utilized this scaffold to construct more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines and tetrahydropyrido[2,3-d]pyrimidines. nih.gov These fused-ring systems often exhibit enhanced biological activity and improved pharmacokinetic profiles. The synthesis of these novel pharmacophores is central to identifying lead compounds for conditions ranging from cancer to infectious diseases.

Role as Key Intermediates in Pharmaceutical Synthesis

The title compound and its close analogues, such as 2-amino-4,6-dichloro-5-nitropyrimidine, serve as crucial intermediates in the multi-step synthesis of complex pharmaceutical agents. The differential reactivity of the substituents on the pyrimidine ring allows for sequential and site-selective reactions.

For example, the chlorine atom at the 4-position can be selectively displaced by various nucleophiles, such as amines and alkoxides. This step is often followed by the reduction of the nitro group to an amine, which can then be used to construct a second ring, as seen in the synthesis of purines and their analogues. This stepwise approach provides precise control over the final molecular architecture, which is essential in pharmaceutical manufacturing. Its role as a versatile building block makes it a key component in the synthetic pathways of numerous investigational drugs.

Precursor for Purine (B94841) Analogues

One of the most significant applications of this compound and related compounds is as a precursor for the synthesis of purine analogues. Purines are fundamental components of nucleic acids and coenzymes, and their analogues are widely used in chemotherapy and virology.

The synthesis typically involves a series of steps starting with the substituted pyrimidine. Nucleophilic substitution at the chloro-position, followed by the chemical reduction of the nitro group, yields a 4,5-diaminopyrimidine (B145471) derivative. This intermediate is then cyclized, often by reacting with an orthoester or a similar one-carbon donor, to form the imidazole (B134444) ring, thus completing the purine core structure. This synthetic strategy allows for the introduction of a wide variety of substituents onto the purine ring, enabling the fine-tuning of the molecule's biological activity and properties.

Development of Therapeutic Agents (e.g., Anticancer, Anti-inflammatory, Antibacterial)

The pyrimidine scaffold is a fundamental building block in the development of various therapeutic agents. The presence of reactive sites, such as the chloro group in this compound, allows for nucleophilic substitution reactions to create diverse libraries of compounds for biological screening.

Consequently, a data table summarizing the therapeutic activities of derivatives of this compound cannot be provided at this time due to the lack of specific research data.

Agrochemical Applications and Mechanisms (e.g., Herbicides, Pesticides)

The pyrimidine ring is also a key structural motif in a variety of agrochemicals, including herbicides and pesticides. The biological activity in this context is often achieved by designing molecules that interfere with specific biochemical pathways in weeds or pests.

Similar to the situation in medicinal chemistry, there is a scarcity of specific research literature focused on the development and application of agrochemicals derived directly from this compound. While the general class of pyrimidines has applications in the agrochemical industry, and compounds with nitro and chloro substituents are known to be biologically active, dedicated studies on the herbicidal or pesticidal properties of derivatives of this particular compound are not prominently reported. Therefore, information regarding their mechanisms of action and efficacy is not available.

Due to the absence of specific data, a table on the agrochemical applications of this compound derivatives cannot be compiled.

Analytical Research and Characterization of 4 Chloro 6 Methyl 5 Nitropyrimidin 2 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. By analyzing the interaction of the compound with electromagnetic radiation, researchers can map its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, one would expect to observe distinct signals in the ¹H NMR spectrum corresponding to the protons of the methyl group (-CH₃) and the amine group (-NH₂). The chemical shift of the methyl protons would likely appear in the aliphatic region, while the amine protons would be broader and their position dependent on the solvent and concentration. In the ¹³C NMR spectrum, signals for the methyl carbon and the four distinct carbons of the pyrimidine (B1678525) ring would be expected.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Chloro-5-nitropyrimidine Derivative chemrxiv.org Data for 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine in CDCl₃

Nucleus Chemical Shift (δ) in ppm Assignment
¹H 8.69 (s, 1H) NCHN
¹H 5.16 (d, 2H) O-CH₂-
¹H 2.6 (t, 1H) C≡CH
¹³C 160.38, 157.48, 152.20, 132.74 Pyrimidine Ring & C≡CH
¹³C 77.11, 76.05 C≡CH & Solvent

s = singlet, d = doublet, t = triplet

This data from a related structure illustrates how NMR spectroscopy is used to confirm the presence and electronic environment of various functional groups within nitropyrimidine systems. chemrxiv.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands for its amine, methyl, and nitro groups, as well as vibrations from the pyrimidine ring.

Analysis of similar nitro-substituted pyrimidine and pyridine (B92270) derivatives provides a strong basis for assigning these vibrational modes. core.ac.ukresearchgate.net The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. core.ac.uk The N-H stretching of the primary amine group is expected to appear as one or two bands in the 3300-3500 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Amine (-NH₂) N-H Stretch 3390 - 3400 researchgate.net
Aromatic Ring C-H Stretch 3030 - 3200 core.ac.ukresearchgate.net
Methyl (-CH₃) C-H Stretch ~2950 N/A
Pyrimidine Ring C=C / C=N Stretch 1400 - 1600 researchgate.net
Nitro (-NO₂) Asymmetric Stretch 1530 - 1550 core.ac.uk
Nitro (-NO₂) Symmetric Stretch 1350 - 1370 core.ac.uk

These expected frequencies, compiled from studies on related heterocyclic compounds, serve as a spectral fingerprint for the identification and structural confirmation of the title compound. core.ac.ukresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 188.57 g/mol . p212121.com

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 188. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 190 with an intensity of approximately one-third of the M⁺ peak would also be observed, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the nitro group (NO₂), the chlorine atom (Cl), or the methyl group (CH₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy. chemrxiv.org

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

Ion Description Expected m/z
[M]⁺ Molecular ion (with ³⁵Cl) 188

Chromatographic Techniques for Purity and Separation

Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography

Column chromatography is a standard purification method used in the synthesis of pyrimidine derivatives. chemrxiv.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. In the synthesis of related 4-chloro-5-nitropyrimidines, column chromatography using a mobile phase of ethyl acetate (B1210297) and petroleum ether has been successfully employed to isolate the desired products from crude reaction mixtures. chemrxiv.org The polarity of the solvent system is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is a well-established method for the analysis of various pyrimidine bases. nih.gov For this compound, GC could be used to assess its purity by detecting the presence of volatile impurities.

Often, GC is coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the detection capabilities of MS. creative-proteomics.com This hyphenated technique allows for the separation of individual components in a mixture, followed by their identification based on their mass spectra. GC-MS provides a highly sensitive and specific method for the analysis of pyrimidine compounds and their metabolites. nih.govcreative-proteomics.com

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine is presumed to proceed via a sequential nucleophilic aromatic substitution (SNAr) on the 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) precursor. clockss.org However, this pathway presents opportunities for significant innovation and optimization.

Future research will likely focus on several key areas:

Regioselective Synthesis: A primary challenge is controlling the regioselectivity of the amination reaction to favor the formation of the 2-amino-4-chloro isomer over the 2-amino-6-chloro isomer. Systematic studies exploring the influence of solvents, temperature, and bases are needed to maximize the yield of the desired product.

Alternative Leaving Groups: The use of 4,6-dichloro-2-methyl-5-nitropyrimidine involves handling a potentially hazardous reagent. clockss.org A forward-thinking approach would be to investigate precursors with alternative leaving groups, such as tosylates or mesylates. The analogous 4,6-bis(tosylate) has been shown to offer a less hazardous alternative for similar substitutions, a strategy that could be adapted here. clockss.org

Advanced Catalytic Methods: Modern catalytic systems, particularly those based on palladium or copper, could offer milder and more efficient routes. The application of Buchwald-Hartwig amination or related cross-coupling reactions could provide superior control, reduce reaction times, and improve yields compared to traditional SNAr conditions.

Synthetic StrategyDescriptionPotential Advantages for Future Research
Optimized SNArSystematic optimization of traditional nucleophilic aromatic substitution on 4,6-dichloro-2-methyl-5-nitropyrimidine.Improved regioselectivity and yield using cost-effective, established methods.
Alternative Leaving GroupsEmploying precursors like 4,6-bis(tosyloxy)-2-methyl-5-nitropyrimidine. clockss.orgReduced handling hazards, potentially different reactivity and selectivity profiles.
Catalytic AminationUtilizing transition-metal catalysis (e.g., Buchwald-Hartwig) for the C-N bond formation.Milder reaction conditions, broader substrate scope for the amine, and potentially higher efficiency.

Advanced Mechanistic Investigations via Computational and Experimental Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its development. Future work in this area will necessitate a synergistic combination of computational modeling and empirical studies.

Computational chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool for this purpose. DFT calculations can be employed to model the SNAr reaction pathway, as has been done for structurally related 6-alkoxy-4-chloro-5-nitropyrimidines. chemrxiv.org Such studies can elucidate the energetics of transition states and intermediates, like the Meisenheimer complex, providing a theoretical explanation for the observed regioselectivity (i.e., why the amine attacks the C6 position versus the C4 position on the dichloro-precursor). chemrxiv.org

These computational predictions must be validated through rigorous experimental work. Advanced spectroscopic techniques, such as in-situ NMR or FT-IR spectroscopy, could be used to monitor reaction kinetics and identify transient intermediates. This dual approach will provide a comprehensive mechanistic picture, enabling rational design of more efficient synthetic protocols.

Investigative MethodObjectiveExpected Outcome
Density Functional Theory (DFT)To model reaction pathways, calculate transition state energies, and analyze the stability of intermediates. chemrxiv.orgA theoretical understanding of regioselectivity and reactivity, guiding experimental design.
Kinetic StudiesTo experimentally measure reaction rates under various conditions (temperature, concentration, solvent).Empirical data to support or refute proposed mechanisms and computational models.
In-situ Spectroscopy (NMR, IR)To detect and characterize reaction intermediates in real-time.Direct evidence for the existence of species such as Meisenheimer complexes, validating the reaction pathway.

Development of Targeted Biological Probes and Therapies

Substituted pyrimidines are privileged scaffolds in medicinal chemistry. The analogue, 2-amino-4,6-dichloro-5-nitropyrimidine, is a known intermediate for developing inactivators of O6-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein implicated in cancer drug resistance. researchgate.netlookchem.com This precedent strongly suggests that this compound could serve as a valuable building block for new therapeutic agents.

The key to its potential lies in the reactive chlorine atom at the C4 position, which serves as a synthetic handle. This site allows for the introduction of a wide array of functional groups through further SNAr reactions, enabling the creation of diverse chemical libraries for biological screening. Future research should focus on synthesizing derivatives and evaluating their activity against various biological targets. Given the structural similarities to purine (B94841) bioisosteres, kinase inhibition is a particularly promising area of investigation. Thienopyrimidine analogues, for instance, have shown activity as inhibitors of EGFR and B-Raf kinases, which are important targets in oncology. nih.gov

Furthermore, the nitro group at the C5 position can be chemically reduced to an amine. This transformation opens up another avenue for derivatization, allowing for the construction of fused heterocyclic systems, which are common motifs in biologically active compounds. clockss.org

Potential Biological Target ClassRationale for InvestigationExample from Related Compounds
DNA Repair EnzymesAnalogous nitropyrimidines are precursors to MGMT inactivators. researchgate.netlookchem.comO6-benzylguanine analogues.
Protein KinasesThe aminopyrimidine core is a known "hinge-binding" motif in many kinase inhibitors. Structural similarity to purine bioisosteres. nih.govEGFR, B-Raf, and VEGFR inhibitors. nih.gov
Other Enzymes and ReceptorsThe ability to generate large, diverse libraries allows for broad screening against multiple target classes.Corticotropin-releasing factor antagonists. clockss.org

Green and Sustainable Synthetic Methodologies for Industrial Scale-up

As interest in this compound and its derivatives grows, the development of environmentally benign and scalable synthetic processes becomes imperative. Traditional syntheses of heterocyclic compounds often rely on hazardous reagents and chlorinated solvents. google.com

Future research must prioritize green chemistry principles. A key step would be the replacement of the hazardous chlorinating agents (e.g., phosphorus oxychloride) used to prepare the dichloro precursor with safer alternatives. google.com As mentioned, exploring tosylate-based chemistry is a promising direction. clockss.org

The adoption of greener solvents, such as bio-derived solvents, ionic liquids, or even water, could dramatically reduce the environmental footprint of the synthesis. Furthermore, alternative energy sources like microwave irradiation or sonication have been shown to accelerate reactions, increase yields, and reduce energy consumption in the synthesis of other pyrimidine (B1678525) derivatives.

For industrial-scale production, a shift from traditional batch processing to continuous flow chemistry could offer substantial benefits. Flow reactors provide enhanced control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and can lead to more consistent product quality and higher throughput.

Area of ImprovementConventional MethodPotential Green Alternative
ReagentsUse of hazardous chlorinating agents like POCl3. google.comDevelopment of routes using tosylates or other less hazardous leaving groups. clockss.org
SolventsUse of chlorinated solvents (e.g., dichloromethane, chloroform).Employing green solvents like 2-MeTHF, ionic liquids, or water.
EnergyConventional heating (oil baths, heating mantles).Microwave irradiation or ultrasound-assisted synthesis to improve energy efficiency.
ProcessBatch production.Continuous flow chemistry for improved safety, control, and scalability.

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-methyl-5-nitropyrimidin-2-amine, and how do reaction conditions influence yield?

A key method involves palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. For example, coupling 4-amino-6-chloro-5-nitropyrimidine with aliphatic or aromatic amines in acetonitrile at 25°C for 3.5 hours achieves yields up to 85% . Optimizing parameters like base selection (e.g., K2_2CO3_3), solvent polarity, and stoichiometric ratios of reactants is critical. Contaminants from incomplete nitration or chlorination steps must be monitored via HPLC .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • X-ray crystallography resolves intramolecular interactions, such as N–H⋯N hydrogen bonds and dihedral angles between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups) .
  • NMR (1H/13C) confirms substitution patterns, while mass spectrometry validates molecular weight .
  • IR spectroscopy identifies functional groups like nitro (–NO2_2) and amine (–NH2_2) .

Q. How is purity assessed, and what analytical standards are referenced?

Purity is determined via HPLC with UV detection (λ = 254 nm) and comparison to authenticated standards (e.g., NIST data for 4-Chloro-6-methyl-2-pyrimidinamine). Retention time and peak area ratios are calibrated against reference materials .

Advanced Research Questions

Q. How can contradictions in crystallographic data between polymorphs be resolved?

Polymorphs of structurally related compounds (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methylpyrimidin-4-amine) exhibit variations in dihedral angles (5.2° vs. 6.4°) due to packing effects . To resolve discrepancies:

  • Perform temperature-dependent crystallography to assess thermal stability.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π bonds) .
  • Validate with DFT calculations to compare experimental and theoretical conformers .

Q. What strategies optimize palladium-catalyzed amination for derivative synthesis?

  • Ligand screening : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity for sterically hindered amines .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates.
  • Base selection : Weak bases (e.g., Cs2_2CO3_3) minimize side reactions like dechlorination .

Q. How can derivative design enhance biological activity while maintaining stability?

  • Substitution at C5 : Replacing nitro (–NO2_2) with trifluoromethyl (–CF3_3) or methoxy (–OCH3_3) groups modulates electron density and bioavailability .
  • Co-crystallization : Co-formers like succinic acid improve solubility and stability, as seen in 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid co-crystals .

Methodological Considerations

Q. How is the reactivity of the nitro group managed during functionalization?

  • Protection-deprotection : Temporarily reduce –NO2_2 to –NH2_2 using H2_2/Pd-C, then re-oxidize post-functionalization .
  • Low-temperature reactions : Conduct nitrations below 0°C to prevent decomposition .

Q. What safety protocols are advised for handling nitro-substituted pyrimidines?

  • Storage : Keep under inert gas (N2_2) at –20°C to inhibit degradation .
  • Exposure control : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.